7-[2-HYDROXY-3-(2-METHYLPHENOXY)PROPYL]-1,3-DIMETHYL-8-(METHYLAMINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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Description
7-[2-HYDROXY-3-(2-METHYLPHENOXY)PROPYL]-1,3-DIMETHYL-8-(METHYLAMINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a useful research compound. Its molecular formula is C18H23N5O4 and its molecular weight is 373.413. The purity is usually 95%.
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Scientific Research Applications
Cardiovascular Activity
Research has shown that derivatives of the given compound, specifically those with 8-alkylamino substitutions, have been synthesized and tested for cardiovascular effects, including electrocardiographic, antiarrhythmic, and hypotensive activities. These compounds have shown promising results in experimental models, demonstrating strong prophylactic antiarrhythmic activity and observed hypotensive activity. The studies indicate a weak affinity for alpha1- and alpha2-adrenoreceptors, suggesting potential applications in cardiovascular disease treatment and management (Chłoń-Rzepa et al., 2004).
Antitumor Activity
Another area of application is in the synthesis of novel heterocycles with potential antitumor activity. Compounds synthesized from the reaction of related purine derivatives have been examined for their biological activities, revealing that some possess activity against P 388 leukemia. This highlights the potential of these compounds in developing new antitumor agents (Ueda et al., 1987).
Pharmacological Evaluation
Further studies have explored the synthesis of new 8-aminoalkyl derivatives of purine-2,6-dione, revealing their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. Selected compounds have shown anxiolytic and antidepressant properties, offering insights into designing new ligands for psychiatric disorder treatment (Chłoń-Rzepa et al., 2013).
Structural Analysis
The structural analysis of similar compounds has provided insights into their molecular conformation, highlighting the importance of specific substituents and structural features in determining their biological activities. Such studies contribute to understanding the structure-activity relationships that are crucial for developing pharmacologically active agents (Karczmarzyk et al., 1995).
Properties
IUPAC Name |
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-(methylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-11-7-5-6-8-13(11)27-10-12(24)9-23-14-15(20-17(23)19-2)21(3)18(26)22(4)16(14)25/h5-8,12,24H,9-10H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCITUISCIJDXMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2NC)N(C(=O)N(C3=O)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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